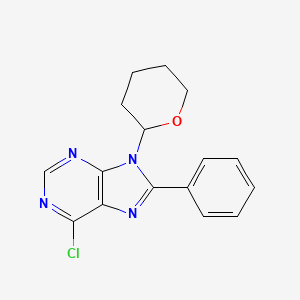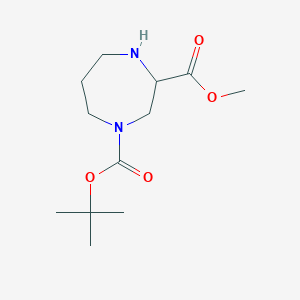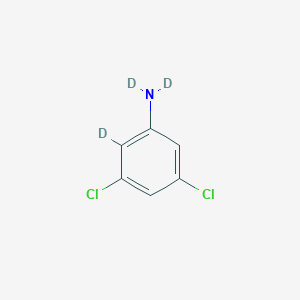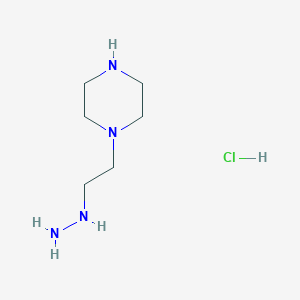
SAMARIUM ACETATE HYDRATE/ 99.9per cent
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Samarium acetate hydrate (SmAcOH) is a rare earth metal compound with a wide range of applications in scientific research. It is a white, odorless, crystalline powder with a molecular formula of Sm(CH3COO)2•xH2O, where x is the number of water molecules in the hydrate. SmAcOH is highly soluble in water and is commonly used in a variety of laboratory experiments. It is a popular choice for its high purity (99.9%), low cost, and availability.
Aplicaciones Científicas De Investigación
1. Nuclear Applications
Samarium acetate hydrate has been used in the nuclear area. It's employed to absorb neutrons in nuclear reactors. A process for preparing pure samarium acetate involves using rare earth carbonates from monazite and ion exchange chromatography. The high purity of samarium acetate is crucial for these applications (Pedreira Filho & Queiroz, 2021).
2. Solvent Extraction in Rare Earth Elements Separation
Samarium acetate hydrate is involved in the solvent extraction of rare earth elements. It has been extracted using various chemical methods, highlighting its significance in the separation and purification of rare earth ions, an essential step in utilizing these elements (Jia et al., 2009).
3. Material Aging Studies
Studies on the aging of samarium sesquioxide, which is closely related to samarium acetate hydrate, help understand how these materials degrade over time, especially in exposure to air. This knowledge is vital for their use in various scientific and industrial applications (Bernal et al., 1987).
4. Encapsulation into Carbon Nanotubes
Samarium compounds, like samarium acetate hydrate, have been studied for encapsulation into carbon nanotubes. This research is significant for the development of new materials and potentially for applications in radiopharmaceuticals (Martinčić et al., 2016).
5. Luminescence Studies
Samarium acetate hydrate and its related compounds exhibit luminescence properties, making them valuable in studying light emission and developing luminescent materials (Lunstroot et al., 2009).
6. Electroanalytical Applications
The electroanalytical study of samarium acetate hydrate has been conducted to develop methods for efficient separation and analysis of rare-earth elements. This research is crucial for the practical and routine analysis of these elements in various scientific domains (Wyantuti et al., 2021).
Safety and Hazards
Samarium (III) acetate hydrate may cause immediate or delayed severe eye irritation. Skin contact may produce irritation or contact dermatitis . Inhalation of dust or particulates may irritate the respiratory tract . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid dust formation .
Direcciones Futuras
Samarium and its compounds, including Samarium (III) acetate hydrate, have specialized uses in glass, phosphors, lasers, and thermoelectric devices . One of the most important applications of Samarium is in Samarium-Cobalt magnets . These applications suggest potential future directions for the use of Samarium (III) acetate hydrate in these and possibly other technological areas.
Mecanismo De Acción
Target of Action
Samarium Acetate Hydrate is an acetate salt of samarium . The primary target of this compound is not well defined in the literature. It’s important to note that the specific targets can vary depending on the context of use, such as in a chemical reaction or biological system.
Mode of Action
The samarium ion (Sm+3) can interact with other ions or molecules in its environment .
Action Environment
The action, efficacy, and stability of Samarium Acetate Hydrate can be influenced by various environmental factors. For instance, the presence of other ions or molecules, pH, temperature, and light conditions could potentially affect its behavior .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of samarium acetate hydrate can be achieved through a simple reaction between samarium oxide and acetic acid in the presence of water.", "Starting Materials": [ "Samarium oxide (Sm2O3)", "Acetic acid (CH3COOH)", "Water (H2O)" ], "Reaction": [ "Mix samarium oxide, acetic acid, and water in a reaction vessel.", "Heat the mixture to 80-90°C and stir for several hours.", "Allow the mixture to cool to room temperature.", "Filter the resulting solution to remove any unreacted samarium oxide.", "Evaporate the filtrate under reduced pressure to obtain the samarium acetate hydrate as a white crystalline solid." ] } | |
Número CAS |
17829-86-6 |
Fórmula molecular |
C6H11O7Sm |
Peso molecular |
345.50734 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1144069.png)

![4-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144073.png)


![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)
![3,5-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144083.png)

